Dibenzofuran-3-ylamine hydrochloride
Description
Contextualizing Dibenzofuran (B1670420) and its Amine Derivatives within Heterocyclic Chemistry
Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. Dibenzofuran is a prominent example of a heterocyclic aromatic compound, featuring a central furan (B31954) ring fused to two benzene (B151609) rings. researchgate.netekb.eg This core structure is found in various natural products and is known for its thermal stability. ekb.egbiointerfaceresearch.com
The introduction of an amine (-NH2) group onto the dibenzofuran scaffold significantly enhances its chemical reactivity and utility. Amine derivatives of heterocyclic compounds are crucial intermediates in the synthesis of a wide array of functional molecules. researchgate.net The amine group serves as a reactive handle, allowing for the attachment of other chemical moieties through various reactions, thereby enabling the construction of larger, more complex molecular architectures. This functionalization is a cornerstone of medicinal chemistry and materials science, where the properties of a core structure are fine-tuned by adding different functional groups.
Academic Significance of Dibenzofuran-3-ylamine Hydrochloride as a Synthetic Intermediate
The primary academic significance of this compound lies in its role as a synthetic intermediate. The compound provides researchers with a dibenzofuran core that is pre-functionalized with a reactive amine group. This structure is a valuable starting point for the synthesis of diverse and novel heterocyclic systems. researchgate.net In research, it is classified as a biochemical for proteomics research, highlighting its utility in specialized scientific investigations. scbt.comscbt.com Related benzofuran (B130515) amine hydrochlorides are widely used as key intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, which underscores the potential of this class of compounds. chemimpex.com
Below are the key chemical properties of this compound.
| Property | Value |
| CAS Number | 91493-29-7 scbt.comsinfoobiotech.comchemicalbook.com |
| Molecular Formula | C₁₂H₉NO•HCl scbt.comscbt.com |
| Alternate Formula | C₁₂H₁₀ClNO sinfoobiotech.comchemicalbook.com |
| Molecular Weight | 219.67 g/mol scbt.comscbt.com |
| Synonyms | 3-Aminodibenzofuran (B1200821) hydrochloride chemicalbook.com |
Note: This interactive table provides fundamental data for this compound.
The amine group on the dibenzofuran ring can participate in a variety of chemical reactions, such as acylation, alkylation, and diazotization, followed by coupling reactions. These transformations allow for the integration of the dibenzofuran moiety into larger molecules, which are then studied for various applications.
Research Trajectories and Future Outlook for this compound
The future of research involving this compound appears to be directed toward its application in two main areas: materials science and medicinal chemistry. The inherent thermal robustness of the dibenzofuran structure makes it an attractive component for the development of advanced materials. ekb.egbiointerfaceresearch.com By using the amine group as an anchor point, this compound could be incorporated into polymers or other materials to create substances with specific thermal or electronic properties. chemimpex.com
In medicinal chemistry, the dibenzofuran scaffold is of interest due to the biological activity exhibited by some of its derivatives, including potential antibacterial and anticancer properties. biointerfaceresearch.com Consequently, this compound serves as a valuable precursor for the synthesis of new compounds that can be screened for therapeutic activity. The ongoing exploration of dibenzo-fused heterocycles in the development of functional materials and pharmaceuticals suggests that this compound will continue to be a relevant and important tool for chemical researchers. researchgate.net
Structure
2D Structure
Properties
IUPAC Name |
dibenzofuran-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO.ClH/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8;/h1-7H,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVINWYJZLOTUFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91493-29-7 | |
| Record name | 3-AMINODIBENZOFURAN HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Dibenzofuran 3 Ylamine Hydrochloride and Its Precursors
Strategies for the Construction of the Dibenzofuran (B1670420) Core
The dibenzofuran framework is a crucial structural motif found in many biologically active and optoelectronically significant compounds. datapdf.com Its synthesis has been the subject of extensive research, leading to the development of several sophisticated catalytic methods. These approaches offer efficient and versatile routes to substituted dibenzofurans from readily available precursors.
Palladium(II)-Catalyzed C-O Cyclization Approaches
A highly effective method for constructing the dibenzofuran core involves the palladium-catalyzed C-O cyclization of 2-arylphenol precursors. datapdf.comnih.gov This strategy relies on a phenol-directed C-H activation step, followed by the formation of the critical C-O bond to close the furan (B31954) ring. nih.govresearchgate.net
A practical Pd(0)/Pd(II)-catalyzed reaction has been developed that utilizes air as a mild and sustainable oxidant. datapdf.comnih.gov The process is typically catalyzed by a palladium source such as palladium(II) acetate (B1210297), Pd(OAc)₂, in the presence of a suitable ligand. datapdf.com Kinetic studies have revealed that the turnover-limiting step in this catalytic cycle is the C-O reductive elimination, rather than the initial C-H activation. datapdf.comnih.gov This methodology is noted for its tolerance of a wide variety of functional groups, making it a complementary approach to other existing methods for synthesizing substituted dibenzofurans. nih.govresearchgate.net The reaction can be performed with 2-arylphenols, which are themselves accessible through methods like the palladium-catalyzed arylation of phenol (B47542) esters. datapdf.com
| Catalyst System | Oxidant | Substrate | Key Findings |
| Pd(OAc)₂ / IPr Ligand | Air | 2-Phenylphenol | Air serves as an effective oxidant; addition of sodium pivalate (B1233124) (PivONa) improves the reaction. datapdf.com |
| Pd(II) | tert-butyl peroxybenzoate | 2-Arylphenols | C-H bond cleavage is the rate-limiting step; provides access to various dibenzofuran derivatives. tohoku.ac.jp |
Oxidative Dehydrogenation and Cyclization Techniques of Phenol
Oxidative cyclization represents another key strategy for forming the dibenzofuran skeleton from phenol derivatives. nih.gov Palladium(II)-mediated oxidative cyclization of carbonyl-functionalized precursors has emerged as a promising method for assembling biomedically relevant scaffolds. nih.gov This dehydrogenative intramolecular arylation occurs at a vinylic carbon in precursors like O-aryl cyclic vinylogous esters, leading to functionalized hydrodibenzofuran derivatives. nih.gov
Preliminary kinetic isotope effect studies in these reactions suggest that the cleavage of the C(aryl)-H bond may be the rate-determining step. nih.gov The choice of oxidant is critical for the success of these transformations, as its absence leads to minimal product formation. nih.gov Various palladium catalysts can be employed, with palladium(II) acetate often showing superior reactivity. nih.gov
| Catalyst | Oxidant(s) | Precursor Type | Outcome |
| Palladium(II) acetate | Silver carbonate, Copper(II) acetate | O-aryl cyclic vinylogous esters | Synthesis of functionalized hydrodibenzofuran derivatives. nih.gov |
| Palladium(II) | Not specified | Aryloxy-substituted coumarins and pyrones | Formation of benzofuran-fused frameworks. nih.gov |
Pyrolysis-Based Syntheses of Phthalic Anhydride (B1165640) with Furan
The specific methodology of a pyrolysis-based synthesis of the dibenzofuran core directly from phthalic anhydride and furan is not extensively documented in contemporary chemical literature. The more established and well-documented route starting from furan involves a Diels-Alder reaction rather than pyrolysis.
In this established pathway, furan (a biomass-derived diene) reacts with maleic anhydride (a dienophile) in a [4+2] cycloaddition to form an oxanorbornene dicarboxylic anhydride adduct. rsc.orgresearchgate.netzbaqchem.com This reaction is often highly efficient, proceeding spontaneously under ambient, solvent-free conditions. rsc.orgzbaqchem.com The resulting adduct can then undergo a subsequent dehydration step, often acid-catalyzed, to yield phthalic anhydride. rsc.org While this sequence produces a key aromatic precursor, it does not directly yield the dibenzofuran skeleton.
Intramolecular C-H Arylation for Dibenzofuran Formation
Intramolecular C-H arylation provides a powerful and direct means of forming the dibenzofuran C-C bond from diaryl ether precursors. dntb.gov.ua This approach avoids the need for pre-functionalized starting materials, such as ortho-halo- or ortho-lithiated compounds, by directly coupling a C-H bond on one aromatic ring with the other.
One innovative example is a decarbonylative C-H arylation method. dntb.gov.ua In this process, diaryl ethers containing an ester functional group undergo intramolecular C-H arylation with a palladium catalyst to furnish the corresponding dibenzofurans. dntb.gov.ua The reaction is highly dependent on the choice of ligand, with electron-rich bis(dialkylphosphine) ligands being critical for the reaction to proceed. dntb.gov.ua This represents a novel application of C-H arylation of aromatic esters in an intramolecular fashion. dntb.gov.ua The starting diaryl ether esters can be readily prepared via nucleophilic aromatic substitution (SNAr) reactions. dntb.gov.ua
Amination and Hydrochloride Salt Formation
Following the successful construction of the dibenzofuran core, the subsequent steps involve the precise introduction of the amine group at the C-3 position and the final conversion to the stable hydrochloride salt.
Introduction of the Amine Functionality at the C-3 Position from Precursors like 3-Bromodibenzofuran
The introduction of a primary amine onto an aromatic ring, particularly from an aryl halide precursor like 3-bromodibenzofuran, is efficiently achieved using the Buchwald-Hartwig amination reaction. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for its reliability and broad substrate scope in forming C-N bonds. wikipedia.org
The catalytic cycle generally involves the oxidative addition of the aryl halide (3-bromodibenzofuran) to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org
Directly using ammonia (B1221849) as the nitrogen source can be challenging due to its tight binding with palladium complexes. wikipedia.org To circumvent this, "ammonia equivalents" are often employed. wikipedia.orgorganic-chemistry.org These are reagents that effectively deliver an -NH₂ group, such as benzophenone (B1666685) imine or silylamides, with a subsequent hydrolysis step required to reveal the primary aniline. wikipedia.org More recent developments have produced catalyst systems with specialized ligands that can directly couple ammonia or use ammonium (B1175870) salts under anhydrous conditions or even aqueous ammonia with a hydroxide (B78521) base. wikipedia.orgorganic-chemistry.orgsynthesisspotlight.com
| Catalyst System | Amine Source | Base | Precursor | Product |
| Pd Catalyst / Josiphos-type ligand | Ammonia | Strong base (e.g., Sodium tert-butoxide) | 3-Bromodibenzofuran | Dibenzofuran-3-ylamine |
| Pd Catalyst / Specialized Ligands | Aqueous Ammonia / Ammonium Hydroxide | Hydroxide | 3-Bromodibenzofuran | Dibenzofuran-3-ylamine synthesisspotlight.com |
| Pd Catalyst / Standard Ligands | Benzophenone imine (followed by hydrolysis) | Strong base | 3-Bromodibenzofuran | Dibenzofuran-3-ylamine wikipedia.org |
The formation of the hydrochloride salt of Dibenzofuran-3-ylamine is a standard acid-base reaction. The free amine, being basic, is reacted with hydrochloric acid (HCl). Typically, the dibenzofuran-3-ylamine is dissolved in a suitable organic solvent, and a solution of HCl (either aqueous or anhydrous in a solvent like diethyl ether or isopropanol) is added. The resulting ammonium salt, Dibenzofuran-3-ylamine hydrochloride, is generally much less soluble in nonpolar organic solvents than the free amine and precipitates out of the solution. The solid salt can then be isolated by filtration, washed with a cold solvent to remove any excess acid or impurities, and dried. This process yields the stable, crystalline hydrochloride salt, which is often preferred for its improved handling and stability characteristics. scbt.comchemicalbook.com
Mechanisms and Conditions for Hydrochloride Salt Formation
The conversion of the free base, Dibenzofuran-3-ylamine, into its hydrochloride salt is a fundamental acid-base reaction. This transformation is crucial for improving the compound's stability, crystallinity, and solubility in certain solvents.
Mechanism: The mechanism involves the protonation of the basic amino group by hydrochloric acid. The nitrogen atom of the amine possesses a lone pair of electrons, making it a Lewis base. When it reacts with a strong mineral acid like hydrochloric acid (HCl), the lone pair of electrons on the nitrogen atom forms a new covalent bond with a proton (H⁺) from the HCl. This results in the formation of a positively charged ammonium cation ([C₁₂H₉NO]H⁺) and a chloride anion (Cl⁻). The electrostatic attraction between these two ions forms the ionic salt, this compound.
Conditions: This salt formation is typically carried out under straightforward and mild conditions. The general procedure involves:
Dissolving the purified Dibenzofuran-3-ylamine free base in a suitable anhydrous organic solvent. Common solvents include diethyl ether, methanol, ethanol, or isopropanol.
Slowly adding a solution of hydrochloric acid to the dissolved amine with stirring. The HCl can be in the form of a concentrated aqueous solution, a solution in an organic solvent (like HCl in diethyl ether or isopropanol), or as anhydrous HCl gas bubbled through the solution.
Upon addition of the acid, the hydrochloride salt, which is often less soluble in the organic solvent than its free base counterpart, precipitates out of the solution.
The resulting solid is then isolated by filtration, washed with a small amount of the cold solvent to remove any residual impurities, and dried under a vacuum to yield the final this compound salt.
Optimization of Reaction Conditions for Enhanced Yield and Purity
For the palladium-catalyzed intramolecular cyclization of a diaryl ether, several parameters are critical. The choice of catalyst, ligand, base, solvent, and temperature can dramatically influence the reaction's efficiency. High-throughput experimentation is often employed to screen various conditions rapidly. For instance, different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligands (e.g., XantPhos, SPhos) are tested to identify the most active catalytic system. The base is also crucial for the catalytic cycle, with common choices including inorganic bases like K₂CO₃ or organic bases like DBU.
Below is an interactive data table illustrating a hypothetical optimization study for the palladium-catalyzed cyclization step.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | None | K₂CO₃ | Toluene | 110 | 45 |
| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Toluene | 110 | 62 |
| 3 | Pd₂(dba)₃ (2.5) | XantPhos (6) | Cs₂CO₃ | Dioxane | 100 | 88 |
| 4 | Pd₂(dba)₃ (2.5) | XantPhos (6) | DBU | Dioxane | 100 | 75 |
| 5 | Pd₂(dba)₃ (2.5) | SPhos (6) | Cs₂CO₃ | Dioxane | 100 | 91 |
| 6 | Pd₂(dba)₃ (2.5) | SPhos (6) | Cs₂CO₃ | Toluene | 110 | 85 |
Similarly, for the reduction of 3-nitrodibenzofuran (B1219392), optimization involves selecting the most effective reducing agent and catalyst system. While catalytic hydrogenation with H₂ gas over Pd/C is common, transfer hydrogenation using sources like hydrazine (B178648) hydrate (B1144303) or ammonium formate (B1220265) can offer milder conditions and may be preferable for substrates with sensitive functional groups. The solvent and temperature are adjusted to ensure complete conversion while minimizing side reactions.
Stereochemical Considerations and Regioselectivity in this compound Synthesis
Stereochemical Considerations: The core structure of this compound is planar and achiral. The synthesis of this compound from achiral precursors and reagents does not generate any stereocenters. Therefore, considerations of stereoisomerism, such as enantiomers or diastereomers, are not applicable to the synthesis of the final target compound itself.
Regioselectivity: Regioselectivity is a paramount consideration in the synthesis of this compound, as it dictates the correct placement of the amino group on the dibenzofuran skeleton. The control of regiochemistry is most critical during the functionalization of the pre-formed dibenzofuran ring.
The direct electrophilic nitration of dibenzofuran is a key step where regioselectivity is crucial. The position of nitration is governed by the electronic properties of the dibenzofuran nucleus. Research has shown that the reaction conditions can selectively favor the formation of different isomers. For instance, nitration of dibenzofuran with nitric acid in trifluoroacetic acid has been reported to yield 3-nitrodibenzofuran with high selectivity under mild conditions. oup.com In contrast, using Friedel-Crafts type nitration conditions, such as alkyl nitrates with aluminum chloride, can favor the formation of the 2-nitro isomer. oup.com Therefore, careful selection of the nitrating agent and solvent system is essential to maximize the yield of the desired 3-nitro precursor.
Chemical Reactivity and Functionalization Strategies of Dibenzofuran 3 Ylamine Hydrochloride
Electrophilic Aromatic Substitution Reactions on the Dibenzofuran (B1670420) Moiety
The dibenzofuran ring system is susceptible to electrophilic aromatic substitution. The primary amino group (-NH2) is a potent activating group, meaning it increases the electron density of the aromatic rings, making them more reactive towards electrophiles. It is an ortho, para-director, guiding incoming electrophiles to the positions ortho and para to itself. For the 3-amino position on the dibenzofuran nucleus, the ortho positions are C2 and C4, while the para position is C9b (a bridgehead carbon, which is not susceptible to substitution). Therefore, electrophilic substitution is strongly favored at the C2 and C4 positions.
Halogenation is a classic electrophilic aromatic substitution reaction. Given the activating nature of the amino group, dibenzofuran-3-ylamine is expected to react readily with halogens like bromine and chlorine. The reaction would be directed to the C2 and C4 positions. Indeed, the existence of 2-Bromodibenzo[b,d]furan-3-amine demonstrates that halogenation occurs preferentially at the C2 position, ortho to the amine. nih.gov
Careful control of reaction conditions is often necessary when halogenating highly activated aromatic systems, including those with furan (B31954) moieties. Furan rings can be sensitive and prone to side reactions or polyhalogenation under harsh conditions. quimicaorganica.org Milder halogenating agents, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), and low reaction temperatures can be employed to achieve selective monohalogenation.
Table 1: Potential Halogenation Reactions of Dibenzofuran-3-ylamine This table is based on established principles of electrophilic aromatic substitution.
| Reaction | Reagent | Typical Solvent | Expected Major Product(s) |
|---|---|---|---|
| Bromination | Br2 or NBS | CH2Cl2, CCl4, or AcOH | 2-Bromo-dibenzofuran-3-ylamine and 4-Bromo-dibenzofuran-3-ylamine |
| Chlorination | Cl2 or NCS | CH2Cl2 or AcOH | 2-Chloro-dibenzofuran-3-ylamine and 4-Chloro-dibenzofuran-3-ylamine |
Friedel-Crafts acylation and alkylation are powerful methods for forming carbon-carbon bonds on aromatic rings. nih.gov However, applying these reactions to dibenzofuran-3-ylamine presents two primary challenges. First, the furan component of the dibenzofuran system can be sensitive to the strong Lewis acids (e.g., AlCl₃) typically used as catalysts, which can lead to polymerization or degradation. stackexchange.com Milder catalysts such as BF₃·OEt₂ or FeCl₃ may be more suitable. stackexchange.comnih.gov
Second, the free primary amine can react with the Lewis acid catalyst, forming a complex that deactivates the aromatic ring towards electrophilic substitution. To circumvent this, the amine is typically protected as an amide (e.g., an acetamide) prior to the reaction. The resulting acetamido group is still an activating ortho, para-director but is less reactive and compatible with Friedel-Crafts conditions. Following protection, acylation or alkylation would be expected to proceed at the C2 and C4 positions. The protecting group can be removed subsequently via hydrolysis to restore the primary amine.
Reactions Involving the Primary Amine Functionality
The primary amine group on dibenzofuran-3-ylamine is a versatile functional handle for a wide array of chemical transformations. These reactions allow for the introduction of diverse substituents and the construction of more complex molecules.
The primary amine of dibenzofuran-3-ylamine readily undergoes acylation with acyl chlorides or anhydrides to form amides. This is a common derivatization and protection strategy. For instance, the reaction with acetyl chloride or acetic anhydride (B1165640) yields N-(Dibenzofuran-3-yl)acetamide. ontosight.ai This transformation is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. The synthesis of related, more complex amides, such as N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamide derivatives, has also been reported, highlighting the robustness of this reaction. benthamdirect.com
Similarly, sulfonylation occurs when the amine is treated with a sulfonyl chloride, such as benzenesulfonyl chloride, to produce a sulfonamide. These reactions are also typically performed in the presence of a base. researchgate.net
Table 2: Representative Acylation and Sulfonylation Reactions
| Reaction Type | Reagent | Base (optional) | Product Class |
|---|---|---|---|
| Acylation | Acetyl chloride (CH3COCl) | Pyridine | Amide (e.g., N-(Dibenzofuran-3-yl)acetamide) |
| Acylation | Acetic anhydride ((CH3CO)2O) | Pyridine | Amide (e.g., N-(Dibenzofuran-3-yl)acetamide) |
| Sulfonylation | Benzenesulfonyl chloride (C6H5SO2Cl) | Pyridine or NaOH(aq) | Sulfonamide (e.g., N-(Dibenzofuran-3-yl)benzenesulfonamide) |
Direct N-alkylation of primary aromatic amines with alkyl halides can be challenging to control. The reaction often leads to a mixture of mono- and di-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. Over-alkylation can proceed to form a quaternary ammonium (B1175870) salt. To achieve selective mono-alkylation, specific strategies such as reductive amination (reaction with an aldehyde or ketone followed by reduction) or using a large excess of the amine are often employed. A base is required to scavenge the acid formed during the reaction when using alkyl halides.
The primary aromatic amine of dibenzofuran-3-ylamine is an ideal substrate for diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄ at low temperatures (0–5 °C). numberanalytics.comorganic-chemistry.org This process converts the amino group into a highly versatile diazonium salt intermediate (dibenzofuran-3-diazonium chloride).
Diazonium salts are valuable synthetic intermediates because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas). It can be displaced by a wide variety of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This provides a powerful method to introduce substituents onto the dibenzofuran ring that are not accessible through direct electrophilic substitution. nih.gov
Table 3: Common Sandmeyer-type Reactions for Diazonium Salt Conversion
| Desired Product | Reagent(s) | Product Name Example |
|---|---|---|
| Ar-Cl | CuCl / HCl | 3-Chlorodibenzofuran |
| Ar-Br | CuBr / HBr | 3-Bromodibenzofuran |
| Ar-CN | CuCN / KCN | Dibenzofuran-3-carbonitrile |
| Ar-OH | H2O, H2SO4, heat | Dibenzofuran-3-ol |
| Ar-I | KI | 3-Iododibenzofuran |
| Ar-F | HBF4 (Schiemann reaction) | 3-Fluorodibenzofuran |
Ar = Dibenzofuran-3-yl
Condensation Reactions with Carbonyl Compounds
The primary amine group of dibenzofuran-3-ylamine serves as a potent nucleophile, readily participating in condensation reactions with various carbonyl compounds, such as aldehydes and ketones. This reaction typically proceeds under acidic or basic catalysis and results in the formation of an imine, commonly known as a Schiff base. The formation of the C=N double bond is a reversible process, often driven to completion by the removal of water.
These Schiff bases are significant intermediates in organic synthesis. For instance, a Schiff base derived from 3-aminodibenzofuran (B1200821) and salicylaldehyde (B1680747) has been used as a ligand for the synthesis of various metal complexes. researchgate.net The resulting complexes with metals like Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have been characterized, with studies suggesting square-planar or octahedral geometries depending on the metal center. researchgate.net Similarly, new complexes of Co(II), Ni(II), and Cu(II) have been synthesized with a Schiff base ligand derived from 3-aminodibenzofuran and a pyridine aldehyde. researchgate.net
The general reaction is outlined below:
Dibenzofuran-3-ylamine + R-CHO/R-CO-R' ⇌ N-(dibenzofuran-3-yl)methanimine derivative + H₂O
These condensation reactions are fundamental for elaborating the structure of dibenzofuran-3-ylamine, providing a gateway to more complex molecules and coordination chemistry.
| Carbonyl Compound | Product Type | Application/Significance | Reference |
|---|---|---|---|
| Salicylaldehyde | Schiff Base Ligand (SADBF) | Formation of Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Fe(II) complexes | researchgate.net |
| Pyridine aldehyde | Schiff Base Ligand | Formation of Co(II), Ni(II), Cu(II) complexes | researchgate.net |
Palladium-Catalyzed Cross-Coupling Reactions Utilizing the Amine or Halogenated Derivatives
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. biointerfaceresearch.com The dibenzofuran-3-ylamine scaffold is well-suited for these transformations. The amino group can be directly coupled with aryl halides in Buchwald-Hartwig aminations to form N-aryl derivatives. Alternatively, the amine can be converted into a halide (e.g., bromide or iodide) or a triflate, which then serves as an electrophilic partner in a variety of cross-coupling reactions, including Negishi, Suzuki, and Buchwald-Hartwig couplings. These reactions enable the introduction of diverse aryl, heteroaryl, and alkyl groups onto the dibenzofuran core, facilitating the synthesis of a wide array of derivatives for applications in materials science and medicinal chemistry. nih.govmorressier.com
Negishi Coupling Approaches for Derivative Synthesis
The Negishi coupling reaction involves the palladium-catalyzed reaction between an organozinc reagent and an organohalide or triflate. nih.gov This method is highly effective for constructing C-C bonds and has been applied to the synthesis of complex dibenzofuran structures.
A notable application is a streamlined one-pot procedure for synthesizing dibenzofurans. nih.govresearchgate.netresearchgate.net This method involves an initial ortho-lithiation of a fluoroarene, followed by transmetalation to an organozinc species. This intermediate then undergoes a Negishi cross-coupling with a 2-bromophenyl acetate (B1210297), which is followed by an intramolecular nucleophilic aromatic substitution (SNAr) to form the dibenzofuran ring system. nih.govresearchgate.netresearchgate.net This efficient sequence allows for the rapid assembly of functionalized dibenzofurans from simple starting materials. nih.gov
Another example is the synthesis of fluorescent dibenzofuran α-amino acids, where a Negishi coupling is a key step in forming the core structure. thieme-connect.com These specialized amino acids are valuable as probes in peptide chemistry. thieme-connect.com
| Coupling Partners | Catalyst System | Key Features | Reference |
|---|---|---|---|
| Organozinc derivative of a fluoroarene + 2-Bromophenyl acetate | Pd XPhos G3 | One-pot, four-step sequence (lithiation, zincation, Negishi coupling, SNAr) | nih.govresearchgate.net |
| Iodinated amino acid derivative (as organozinc) + Brominated aromatic | Pd(dba)3 / SPhos | Synthesis of fluorescent dibenzofuran α-amino acids | thieme-connect.com |
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, specifically linking amines to aryl halides or sulfonates. wikipedia.orgacsgcipr.org This reaction is exceptionally versatile and has become a cornerstone for the synthesis of aryl amines. wikipedia.org
Two primary strategies involving the dibenzofuran-3-ylamine core are possible:
Synthesis of N-Aryl Dibenzofuran-3-ylamines : Dibenzofuran-3-ylamine (as the nucleophile) can be coupled with a variety of aryl or heteroaryl halides/triflates. This approach allows for the direct attachment of different aromatic systems to the nitrogen atom, creating a library of N-substituted derivatives.
Synthesis of Dibenzofuran-3-ylamine Derivatives : A halogenated dibenzofuran, such as 3-bromodibenzofuran, can serve as the electrophilic partner. This compound can then be coupled with a wide range of primary or secondary amines, amides, or even ammonia (B1221849) equivalents to introduce a nitrogen-containing substituent at the 3-position. organic-chemistry.org
The success of the Buchwald-Hartwig amination relies heavily on the choice of palladium catalyst, phosphine (B1218219) ligand, and base. libretexts.orgyoutube.com Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) developed by the Buchwald group are often crucial for achieving high efficiency, especially with challenging substrates. youtube.com This methodology has been employed in the synthesis of highly fluorescent, star-shaped organic semiconductors based on benzodifuran cores, highlighting its utility in materials science. nih.govresearchgate.net
Oxidative and Reductive Transformations
The dibenzofuran-3-ylamine molecule can undergo various oxidative and reductive transformations targeting either the aromatic core or the amino substituent.
Oxidative Transformations: The dibenzofuran ring system can be susceptible to oxidation, leading to ring-opened products or the formation of furanones. For example, the catalytic oxidation of 3-methylbenzofuran (B1293835) with hydrogen peroxide, using Mn(III) porphyrins as catalysts, yields 3-methylbenzofuran-2(3H)-one as the major product. mdpi.com While this specific example is on a related benzofuran (B130515), similar reactivity could be anticipated for the dibenzofuran core under appropriate conditions. Furthermore, microbial oxidation of dibenzofuran by certain fungi and bacteria can lead to the formation of dihydroxylated derivatives, such as 2,3-dihydroxy-2,3-dihydrodibenzofuran. researchgate.net A transition-metal-free protocol for the decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones has also been developed to access 2-hydroxybenzophenones. nih.govresearchgate.net
Reductive Transformations: A primary synthetic route to dibenzofuran-3-ylamine involves the reduction of the corresponding nitro compound, 3-nitrodibenzofuran (B1219392). This transformation is a standard method for introducing an amino group onto an aromatic ring. The reduction can be achieved using a variety of reagents and conditions, including:
Catalytic hydrogenation (e.g., H₂ gas with Pd/C, PtO₂, or Raney Nickel).
Metal-acid systems (e.g., Sn/HCl, Fe/HCl, Zn/CH₃COOH).
Transfer hydrogenation (e.g., using ammonium formate (B1220265) or hydrazine (B178648) hydrate (B1144303) with a catalyst).
The choice of method depends on the presence of other functional groups in the molecule to ensure chemoselectivity.
Advanced Spectroscopic and Analytical Characterization of Dibenzofuran 3 Ylamine Hydrochloride and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of Dibenzofuran-3-ylamine hydrochloride. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a detailed picture of the molecule's atomic connectivity and environment can be constructed.
¹H and ¹³C NMR for Structural Elucidation
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the dibenzofuran (B1670420) core. Due to the amine functional group at the 3-position, the symmetry of the dibenzofuran ring system is broken, leading to a complex splitting pattern for the seven aromatic protons. The formation of the hydrochloride salt, where the amine group is protonated to an ammonium (B1175870) group (-NH₃⁺), significantly influences the chemical shifts of nearby protons. This protonation causes a downfield shift of the aromatic protons, particularly those on the same ring as the ammonium group, due to the electron-withdrawing nature of the -NH₃⁺ group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the analysis of related dibenzofuran derivatives and the known effects of amine protonation. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-1 | 7.5 - 7.8 | - |
| H-2 | 7.3 - 7.6 | - |
| H-4 | 7.9 - 8.2 | - |
| H-6 | 7.6 - 7.9 | - |
| H-7 | 7.4 - 7.7 | - |
| H-8 | 7.5 - 7.8 | - |
| H-9 | 8.0 - 8.3 | - |
| -NH₃⁺ | 9.0 - 10.0 (broad) | - |
| C-1 | - | 110 - 115 |
| C-2 | - | 120 - 125 |
| C-3 | - | 135 - 140 |
| C-4 | - | 115 - 120 |
| C-4a | - | 125 - 130 |
| C-5a | - | 150 - 155 |
| C-6 | - | 120 - 125 |
| C-7 | - | 128 - 133 |
| C-8 | - | 112 - 117 |
| C-9 | - | 123 - 128 |
| C-9a | - | 122 - 127 |
| C-9b | - | 155 - 160 |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis
To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY spectra would show correlations between adjacent aromatic protons, aiding in the assignment of the complex multiplets in the aromatic region of the ¹H NMR spectrum.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon atom it is attached to, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Molecular Formula Validation
High-resolution mass spectrometry is a powerful technique for determining the precise mass of a molecule, which in turn allows for the validation of its molecular formula. For this compound (C₁₂H₉NO·HCl), the molecular weight is 219.67 g/mol . scbt.com In a typical mass spectrometry experiment, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Even when analyzing the hydrochloride salt, the mass spectrum typically shows the molecular ion of the free base, Dibenzofuran-3-ylamine (C₁₂H₉NO), which has a calculated exact mass of approximately 183.0684 g/mol . nih.gov HRMS can measure this mass with high accuracy (typically to within 5 ppm), which provides strong evidence for the elemental composition of the molecule.
Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecular ion. In an MS/MS experiment, the molecular ion of Dibenzofuran-3-ylamine (m/z 183.07) would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information.
A plausible fragmentation pathway for the Dibenzofuran-3-ylamine molecular ion would likely involve the loss of small neutral molecules. Common fragmentation patterns for aromatic amines include the loss of HCN or H₂CN. The stable dibenzofuran ring system would likely remain intact during initial fragmentation steps.
Table 2: Plausible Fragment Ions in the MS/MS Spectrum of Dibenzofuran-3-ylamine
| m/z (approx.) | Plausible Fragment | Plausible Neutral Loss |
| 155 | [C₁₁H₇O]⁺ | HCN |
| 154 | [C₁₂H₈]⁺· | H₂CN |
| 127 | [C₁₀H₇]⁺ | CO from [C₁₁H₇O]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific vibrational frequencies of the chemical bonds within the molecule.
Correlation of Vibrational Modes with Molecular Structure and Functional Groups
The IR and Raman spectra of this compound would be characterized by vibrational bands corresponding to the dibenzofuran core and the ammonium group.
N-H Vibrations: The presence of the -NH₃⁺ group would give rise to strong, broad absorption bands in the IR spectrum in the region of 3000-3300 cm⁻¹. These bands are due to the symmetric and asymmetric stretching vibrations of the N-H bonds. N-H bending vibrations would be expected in the 1500-1600 cm⁻¹ region.
Aromatic C-H Vibrations: The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the aromatic rings, would be observed in the 700-900 cm⁻¹ region.
C-N and C-O Vibrations: The C-N stretching vibration of the aromatic amine would be expected in the 1250-1350 cm⁻¹ region. The C-O-C stretching vibrations of the furan (B31954) ring in the dibenzofuran core would give rise to characteristic bands, typically in the 1000-1300 cm⁻¹ range.
Aromatic C=C Vibrations: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings would produce a series of bands in the 1400-1600 cm⁻¹ region.
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| N-H Stretch | 3000 - 3300 (broad) | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| N-H Bend | 1500 - 1600 | IR |
| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |
| C-N Stretch | 1250 - 1350 | IR, Raman |
| C-O-C Stretch | 1000 - 1300 | IR, Raman |
| Aromatic C-H Bend | 700 - 900 | IR |
By combining the data from these advanced spectroscopic techniques, a comprehensive and unambiguous characterization of this compound can be achieved, providing a solid analytical foundation for further research and development involving this compound.
UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Visible and fluorescence spectroscopy are powerful non-destructive techniques for investigating the electronic transitions and photophysical properties of molecules like this compound. The inherent aromatic system of the dibenzofuran core gives rise to distinct absorption and emission characteristics.
The parent compound, dibenzofuran, exhibits a UV absorption spectrum characterized by π → π* transitions within the fused aromatic rings. It displays a fluorescence excitation peak at approximately 280 nm and an emission peak around 314 nm. aatbio.com The introduction of an amine group at the 3-position, as in dibenzofuran-3-ylamine, is expected to significantly modulate these properties. The lone pair of electrons on the nitrogen atom can participate in resonance with the aromatic system, acting as an auxochrome. This typically leads to a bathochromic (red) shift in both the absorption and emission spectra, moving them to longer wavelengths.
Studies on various substituted dibenzofuran and benzofuran (B130515) derivatives have systematically shown that the position and nature of substituents have a profound impact on their photophysical properties. skku.eduresearchgate.net For instance, the substitution can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the energy gap for electronic transitions. Solvatochromism, a shift in spectral bands corresponding to a change in solvent polarity, is also a common phenomenon in such substituted aromatic systems, providing insights into the change in dipole moment upon electronic excitation. nih.govresearchgate.net The fluorescence quantum yield and lifetime are other critical parameters that are sensitive to the molecular structure and environment. mdpi.comnih.gov For example, intramolecular cyclization reactions of related chromophores have been shown to yield benzofuran derivatives with significantly enhanced fluorescence at red-shifted wavelengths. rsc.org
Table 1: Representative Photophysical Properties of Dibenzofuran and Related Derivatives
| Compound/Derivative Class | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Key Observations | Reference |
|---|---|---|---|---|
| Dibenzofuran (Parent) | ~280 (Excitation) | ~314 | Baseline fluorescence of the core structure. | aatbio.com |
| Substituted Benzofurans | 410 - 416 | 455 - 466 | Red shifts observed with increasing solvent polarity. | mdpi.com |
| Amino-Substituted Aromatics | Variable | Variable | Generally exhibit bathochromic shifts compared to parent structures due to auxochromic effects. |
Note: Specific data for this compound is sparse in publicly available literature; the table presents data from the parent compound and structurally related derivatives to illustrate expected trends.
X-ray Crystallography for Solid-State Structure Determination
Table 2: Typical Crystallographic Parameters for Substituted Benzofuran Derivatives
| Parameter | Typical Value/Observation | Significance | Reference |
|---|---|---|---|
| Crystal System | Triclinic, Monoclinic | Describes the basic symmetry of the unit cell. | asianpubs.orgresearchgate.netnih.gov |
| Space Group | P-1, P21/c, C2/c | Defines the symmetry elements within the unit cell. | asianpubs.orgnih.gov |
| C-O Bond Lengths (in furan ring) | ~1.37 - 1.38 Å | Reflects the aromatic character of the furan ring within the fused system. | researchgate.net |
| C-N Bond Length | ~1.39 - 1.46 Å | Indicates the bond order between the amine nitrogen and the aromatic carbon. | asianpubs.org |
| Intermolecular Interactions | C-H···O, N-H···Cl, π-π stacking | These non-covalent interactions stabilize the crystal packing and define the supramolecular structure. | asianpubs.org |
Note: Data is generalized from published structures of related benzofuran and dibenzofuran derivatives to infer the likely structural characteristics of this compound.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for the separation, identification, and purity assessment of organic compounds like this compound. The choice of method depends on the analyte's volatility, polarity, and stability.
High-Performance Liquid Chromatography (HPLC) with Derivatization Strategies
High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing non-volatile or thermally labile compounds. helsinki.fi For this compound, reversed-phase HPLC (RP-HPLC) using a C18 column would be the standard approach. However, primary amines often exhibit poor UV absorbance and chromatographic peak shape. To overcome these limitations, pre-column or post-column derivatization is frequently employed. thermofisher.com
Derivatization involves reacting the amine with a reagent to attach a moiety that enhances detectability (a chromophore for UV-Vis detection or a fluorophore for fluorescence detection) and improves chromatographic behavior. rsc.org This strategy significantly increases the sensitivity and selectivity of the analysis.
Common derivatizing agents for primary amines include:
Dansyl Chloride (DNS-Cl): Reacts with primary amines to form highly fluorescent sulfonamide derivatives.
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to yield intensely fluorescent isoindole derivatives. researchgate.net
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Forms stable, fluorescent derivatives with both primary and secondary amines. thermofisher.comresearchgate.net
The choice of reagent depends on the specific requirements of the analysis, including desired sensitivity, stability of the derivative, and potential for interference from the sample matrix.
Table 3: Common Derivatization Reagents for HPLC Analysis of Amines
| Derivatizing Agent | Abbreviation | Target Moiety | Detection Method | Key Advantages | Reference |
|---|---|---|---|---|---|
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary & Secondary Amines | Fluorescence, UV | Forms stable derivatives; widely used. | thermofisher.comresearchgate.net |
| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence | Rapid reaction under mild conditions. | researchgate.net |
| Dansyl Chloride | DNS-Cl | Primary & Secondary Amines | Fluorescence | Produces highly fluorescent and stable derivatives. | rsc.org |
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. mdpi.com While dibenzofuran itself is sufficiently volatile for GC analysis, the amine group and hydrochloride salt form of dibenzofuran-3-ylamine make it polar and non-volatile, rendering it unsuitable for direct GC analysis.
Therefore, derivatization is necessary to convert the analyte into a more volatile and thermally stable form. This is typically achieved by reacting the amine group to reduce its polarity. Common derivatization approaches for amines in GC include acylation, silylation, or alkylation. For instance, reacting the amine with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogens on the amine with trimethylsilyl (B98337) (TMS) groups, creating a less polar and more volatile derivative suitable for GC injection.
When coupled with Mass Spectrometry (GC-MS), this method provides not only retention time data for identification but also mass spectra. The mass spectrum is a molecular fingerprint based on the fragmentation pattern of the compound upon electron ionization. For a derivatized dibenzofuran-3-ylamine, the mass spectrum would show a molecular ion peak corresponding to the derivatized molecule and characteristic fragment ions. The fragmentation would likely involve the stable dibenzofuran core, providing structural confirmation. Analysis of related dibenzofuran compounds in various matrices by GC-MS has shown characteristic fragment ions corresponding to the dibenzofuran ring system (e.g., m/z 168 for the parent dibenzofuran). mq.edu.au
Table 4: GC-MS Analysis Parameters and Expected Fragments
| Parameter | Description | Expected Outcome for Dibenzofuran-3-ylamine Derivative | Reference |
|---|---|---|---|
| Derivatization | Chemical modification to increase volatility. | Silylation (e.g., with BSTFA) or acylation. | researchgate.net |
| GC Column | Typically a non-polar or medium-polarity capillary column. | DB-5MS or similar. | mq.edu.au |
| Ionization | Electron Ionization (EI) at 70 eV is standard. | Produces repeatable fragmentation patterns. | mq.edu.au |
| Molecular Ion (M+) | Peak corresponding to the mass of the intact derivatized molecule. | [M-TMS]+, [M-acyl]+ etc. will be observed. |
Computational Chemistry and Theoretical Investigations on Dibenzofuran 3 Ylamine Hydrochloride
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can elucidate geometric parameters, electronic distributions, and spectroscopic properties, providing deep insights into a molecule's stability and chemical behavior. Studies on the parent molecule, dibenzofuran (B1670420), have successfully used DFT methods to analyze its properties, and these methodologies are directly applicable to its derivatives. researchgate.net
Geometry Optimization and Conformational Analysis
Before any electronic properties can be accurately calculated, the molecule's most stable three-dimensional structure, or its minimum energy conformation, must be determined. This process, known as geometry optimization, involves computational algorithms that adjust bond lengths, bond angles, and dihedral angles to find the lowest energy arrangement of atoms.
Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)
The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive and less stable.
For the parent dibenzofuran molecule, DFT calculations at the B3LYP/6-311G(d,p) level have determined the HOMO-LUMO energy gap to be 5.028 eV, indicating high stability. researchgate.net The introduction of an electron-donating amino group at the 3-position would be expected to raise the HOMO energy, likely resulting in a smaller HOMO-LUMO gap for Dibenzofuran-3-ylamine hydrochloride and suggesting increased reactivity compared to the parent compound.
Table 1: Calculated Electronic Properties of Dibenzofuran
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.265 |
| ELUMO | -1.237 |
| Energy Gap (ΔE) | 5.028 |
Data is for the parent compound dibenzofuran, calculated using DFT B3LYP/6-311G(d, p) basis set. researchgate.net
The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution on the molecule's surface. It is used to predict how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. For dibenzofuran, MEP analysis shows negative potential localized around the oxygen atom and the benzene (B151609) rings, indicating nucleophilic regions, while positive potential is found around the hydrogen atoms. researchgate.net In this compound, the positively charged aminium group (-NH3+) would represent a significant region of high positive electrostatic potential, making it a likely site for interaction with nucleophiles.
Vibrational Frequency Calculations and Spectroscopic Prediction
DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By calculating these frequencies for an optimized geometry, a theoretical spectrum can be generated. This is invaluable for assigning experimental spectral bands to specific molecular motions, such as bond stretching, bending, or rocking.
Theoretical studies on dibenzofuran have shown that its calculated harmonic vibrational frequencies agree very well with experimental data. acs.orgacs.orgresearchgate.net For instance, DFT calculations for dibenzofuran identified characteristic C-C aromatic stretching vibrations around 1471-1484 cm⁻¹, C-H stretching at 3191 cm⁻¹, and C-O stretching at 1215 cm⁻¹. researchgate.net For this compound, similar calculations would be able to predict the characteristic frequencies associated with the N-H bonds of the aminium group and the C-N bond, aiding in the structural confirmation and analysis of the compound.
Reactivity Descriptors (Fukui Functions, Electrophilicity Index, Chemical Potential)
Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These include chemical potential (μ), hardness (η), and the electrophilicity index (ω).
Chemical Potential (μ) indicates the tendency of electrons to escape from a system.
Global Hardness (η) measures the resistance to change in electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.
Electrophilicity Index (ω) quantifies the ability of a species to accept electrons.
Table 2: Global Reactivity Descriptors for Dibenzofuran
| Descriptor | Symbol | Value (eV) |
|---|---|---|
| Chemical Potential | μ | -3.751 |
| Global Hardness | η | 2.514 |
| Global Softness | ζ | 0.398 (eV)⁻¹ |
| Electrophilicity Index | ω | 2.798 |
Data is for the parent compound dibenzofuran, calculated using DFT B3LYP/6-311G(d, p) basis set. researchgate.net
Fukui functions are local reactivity descriptors that identify which specific atoms within a molecule are most susceptible to nucleophilic or electrophilic attack, providing a more detailed picture than global descriptors.
Molecular Dynamics (MD) Simulations for Conformational Dynamics
While DFT provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion, providing insight into conformational changes and intermolecular interactions.
Simulation of Molecular Interactions in Various Solvents
MD simulations are particularly powerful for exploring how a solute molecule like this compound behaves in a solvent environment. The charged nature of the aminium hydrochloride group suggests that its solubility and conformational dynamics would be highly dependent on the polarity of the solvent.
In a polar solvent like water, MD simulations could model the formation of a stable hydration shell around the -NH3+ and Cl- ions, showing the specific hydrogen bonding interactions between water molecules and the solute. In a nonpolar solvent, the simulation might show the charged portion of the molecule folding to minimize unfavorable interactions with the solvent. These simulations are essential for understanding the compound's behavior in biological systems or as a reactant in various chemical media. nih.govresearchgate.net
Quantum Mechanical/Molecular Mechanical (QM/MM) Hybrid Approaches
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods serve as a powerful computational tool for studying large molecular systems, such as enzymes or molecules interacting with a biological membrane. nih.gov This approach partitions the system into two regions: a smaller, electronically significant part (e.g., a substrate and active site residues) is treated with a high-level, computationally expensive quantum mechanics (QM) method, while the larger, surrounding environment (e.g., the rest of the protein and solvent) is described by a more efficient molecular mechanics (MM) force field. cecam.orgnih.gov This dual-level treatment allows for the accurate investigation of chemical reactions and electronic properties within a complex environment without the prohibitive computational cost of a full QM calculation. kit.edu
The QM region is described by solving the Schrödinger equation, providing a detailed picture of the electronic structure, which is essential for processes involving bond breaking/formation or electronic excitation. chemrxiv.org The MM region is treated classically, with atoms represented as balls and springs, which efficiently accounts for the steric and electrostatic influence of the environment on the QM region. unipi.it The interaction between the two regions is a critical aspect of the methodology, often handled through an embedding scheme where the electrostatic field of the MM part polarizes the QM wave function. semanticscholar.org
In the context of dibenzofuran-related compounds, QM/MM approaches have been employed to understand their interactions with biological systems. For instance, studies on the permeation of polychlorinated dibenzofurans (PCDFs) through lipid membranes have utilized a combination of classical molecular dynamics (CMD) and hybrid QM/MM energy decomposition analysis (QM/MM-EDA). nih.govnih.gov In these simulations, the dibenzofuran molecule and a few surrounding lipid molecules constitute the QM region, treated with Density Functional Theory (DFT), while the rest of the lipid bilayer and solvent are handled by MM. nih.gov This approach allows for a detailed analysis of the intermolecular forces—such as dispersion, electrostatic, and Pauli repulsion—that govern the molecule-membrane interactions at different points along the permeation pathway. nih.govnih.gov Such studies have revealed that dispersion forces are the primary drivers for the interaction between dibenzofuran scaffolds and the lipid membrane. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives (focusing on molecular descriptors and predictive models)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. longdom.org The fundamental principle of QSAR is that the variations in the activity of molecules are dependent on the changes in their structural or physicochemical properties. nih.gov These properties are quantified by molecular descriptors, which can be electronic, steric, hydrophobic, or topological in nature. nih.gov By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, thereby guiding drug design and reducing the need for extensive experimental screening. longdom.orgnih.gov
For derivatives of the dibenzofuran scaffold, QSAR studies have been conducted to predict various biological activities, including toxicity and enzyme inhibition. researchgate.netnih.govtandfonline.com The process involves several key steps:
Data Set Selection : A series of dibenzofuran derivatives with experimentally measured biological activities is compiled. This set is typically divided into a training set for model development and a test set for external validation.
Descriptor Calculation : A wide range of molecular descriptors are calculated for each molecule in the dataset. These can range from simple properties like molecular weight to complex quantum chemical parameters. researchgate.netresearchgate.net
Model Development : Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM), are used to build a mathematical equation linking the most relevant descriptors to the biological activity. mdpi.comnih.gov
Model Validation : The predictive power and robustness of the generated model are rigorously assessed using internal (e.g., cross-validation) and external validation techniques.
In studies of polychlorinated dibenzofurans (PCDFs), DFT-calculated descriptors have been successfully used to develop QSAR models for their binding affinity to the aryl hydrocarbon receptor (AhR). researchgate.net Key descriptors included polarizability anisotropy, hyperpolarizabilities, and octupole moments, suggesting that dispersion interactions and long-range electrostatic interactions are crucial for toxicity. researchgate.net Other QSAR studies on dibenzofuran derivatives acting as PTP-MEG2 inhibitors have utilized 3D-QSAR techniques like pharmacophore modeling to identify essential structural features for inhibitory activity, such as hydrogen bond acceptors, hydrophobic groups, and aromatic rings. nih.gov
| Descriptor Class | Specific Descriptor Examples | Significance in Modeling |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment, Polarizability, Hyperpolarizability | Describes a molecule's reactivity, polarity, and ability to engage in electrostatic and dispersion interactions. researchgate.net |
| Steric/Topological | Molecular Weight, Molar Refractivity (MR), Molecular Volume, Topological Indices (e.g., T_C_C_7) | Relates to the size, shape, and branching of the molecule, affecting its fit within a receptor binding site. nih.gov |
| Hydrophobic | LogP (Octanol-water partition coefficient), Hydration Energy | Quantifies the hydrophobicity of a molecule, which influences membrane permeability and binding to hydrophobic pockets. researchgate.net |
| 3D Descriptors | Pharmacophore features (H-bond donors/acceptors, hydrophobic sites, aromatic rings) | Defines the spatial arrangement of key functional groups necessary for specific biological interactions. nih.gov |
Virtual Screening and Ligand Design Methodologies for Related Scaffolds (focusing on computational approaches)
Virtual screening (VS) is a computational methodology used in drug discovery to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.com This approach significantly narrows down the number of candidates for experimental testing, saving time and resources. emanresearch.org VS can be broadly categorized into structure-based and ligand-based approaches. emanresearch.org
Structure-Based Virtual Screening (SBVS) is employed when the three-dimensional structure of the target protein is known. emanresearch.org The primary technique in SBVS is molecular docking, which predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a target. nih.gov For scaffolds related to dibenzofuran, docking studies can elucidate key binding interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity. For example, docking of dibenzofuran derivatives into the active site of matrix metalloproteinase-12 (MMP-12) has shown that the dibenzofuran moiety can form stable interactions within the S1' binding pocket. tandfonline.com
Ligand-Based Virtual Screening (LBVS) is utilized when the structure of the target is unknown, but a set of molecules with known activity is available. cam.ac.uk This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. Key LBVS methods include:
Pharmacophore Modeling : This involves identifying the essential 3D arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. mdpi.comcam.ac.uk A pharmacophore model derived from active dibenzofuran derivatives can be used as a 3D query to screen compound libraries for new molecules that fit the model. nih.gov
Similarity Searching : This method screens a database to find molecules that are structurally similar to a known active compound (the query molecule). Similarity is quantified based on 2D fingerprints or 3D shape comparisons. nih.govnih.gov
These computational approaches are integral to modern ligand design. Hits identified from virtual screening can be further optimized in silico by modifying their chemical structure to improve binding affinity, selectivity, and pharmacokinetic properties before they are synthesized. nih.gov
| Methodology | Principle | Required Input | Application to Dibenzofuran Scaffolds |
|---|---|---|---|
| Molecular Docking (Structure-Based) | Predicts the binding pose and affinity of a ligand within a target's active site. nih.gov | 3D structure of the target protein. | Identifying potential inhibitors and understanding binding modes for targets like MMPs or kinases. tandfonline.com |
| Pharmacophore Modeling (Ligand-Based) | Creates a 3D model of essential features required for activity based on known active ligands. cam.ac.uk | A set of active ligand structures. | Screening for new compounds with different core structures (scaffold hopping) but the same essential binding features. nih.gov |
| Similarity Searching (Ligand-Based) | Identifies molecules in a database that are structurally similar to a known active compound. nih.gov | Structure of one or more active query molecules. | Discovering close analogs of a known active dibenzofuran derivative to explore the structure-activity relationship. nih.gov |
| De Novo Design | Builds novel molecules piece by piece within the constraints of a target's active site. | 3D structure of the target protein. | Generating entirely new molecular structures that are predicted to have high affinity for a specific target. |
Mechanistic Studies and Transition State Analysis of Reactions Involving the Compound
Theoretical mechanistic studies provide fundamental insights into the chemical reactivity of molecules like this compound. By employing quantum chemical methods, particularly Density Functional Theory (DFT), researchers can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. nih.govpku.edu.cn This analysis allows for the determination of reaction pathways, activation energy barriers, and reaction rates, offering a level of detail often inaccessible through experimental means alone. nih.gov
Studies on the dibenzofuran (DF) core have explored its reactivity in various chemical environments. For example, DFT calculations have been used to investigate the reaction pathways of dibenzofuran under reducing conditions. nih.gov These studies calculated reaction energies and barrier heights for processes like C-O bond scission and hydrogenation. It was found that the direct cleavage of the C-O bond in the furan (B31954) ring involves a very high energy barrier (approximately 107 kcal/mol), making it an unlikely unimolecular decomposition pathway. nih.gov In contrast, bimolecular reactions, such as the addition of a hydrogen atom (H•) to the carbon atoms of the dibenzofuran ring, have significantly lower activation barriers, indicating that these are more favorable reaction channels. nih.gov
Furthermore, computational studies have revealed the catalytic effects of other molecules on these reactions. The formation of dibenzofuran from anthracene, for example, was found to be significantly accelerated in the presence of a water molecule, which acts as a catalyst by lowering the activation energy barriers by as much as 27 kcal/mol. nih.gov
| Reaction Type | Precursor/Reactant | Computational Method | Key Finding (Activation Energy / Barrier) | Reference |
|---|---|---|---|---|
| Unimolecular Decomposition | Dibenzofuran (DF) | DFT | C-O β-scission has a very high energy barrier (~107 kcal/mol). | nih.gov |
| Hydrogenation | DF + H• / H₂ | DFT | Direct H addition to carbon sites has a significantly lower barrier than C-O scission. | nih.gov |
| Formation from PAH (Water-Assisted) | Anthracene + O₂ (+ H₂O) | DFT with CVT/SCT | Water catalysis lowers barriers by ~27 kcal/mol; highest barrier is ~30.5 kcal/mol. | nih.gov |
| Formation from PAH (Non-Catalyzed) | Anthracene + O₂ | DFT with CVT/SCT | Highest barrier is ~33.5 kcal/mol, leading to dibenzo-p-dioxin (B167043) as the dominant product. | nih.gov |
| Oxidation by Radicals | Phenanthrene + •OH / ClO• | DFT | Oxidation initiated by ClO• is more favorable, with Gibbs energies at least 21.6 kcal/mol lower than with •OH. | mdpi.com |
*CVT/SCT: Canonical Variational Transition-State Theory with Small Curvature Tunneling correction.
Advanced Research Applications of Dibenzofuran 3 Ylamine Hydrochloride Derivatives
As a Versatile Building Block in Complex Molecule Synthesis
The inherent reactivity of the amino group on the dibenzofuran (B1670420) scaffold makes dibenzofuran-3-ylamine hydrochloride a versatile precursor for the synthesis of more intricate molecular architectures. This versatility is particularly evident in the construction of novel heterocyclic systems and the development of macrocyclic and supramolecular structures.
Synthesis of Novel Heterocyclic Scaffolds
The amino group of dibenzofuran-3-ylamine provides a reactive handle for the construction of fused heterocyclic systems. One prominent example is the synthesis of carbazole (B46965) derivatives. While various methods exist for carbazole synthesis, the intramolecular cyclization of N-arylated amines is a key strategy. nih.gov By analogy, N-arylation of dibenzofuran-3-ylamine followed by a palladium-catalyzed intramolecular C-H activation/C-N bond formation would provide a direct route to novel, complex heterocyclic scaffolds that integrate both dibenzofuran and carbazole motifs. nih.gov Such hybrid structures are of significant interest due to the combined electronic and photophysical properties of the constituent units. nih.gov
The synthesis of these novel heterocyclic scaffolds can be achieved through various synthetic methodologies. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce various aryl or heteroaryl substituents to the amino group of dibenzofuran-3-ylamine. semanticscholar.orgnih.gov Subsequent intramolecular cyclization reactions, potentially mediated by transition metals, can then be used to construct the new heterocyclic rings. nih.gov The choice of reactants and reaction conditions allows for the synthesis of a diverse library of unique heterocyclic compounds with tailored properties.
Incorporation into Macrocyclic Systems and Supramolecular Assemblies
The rigid and planar structure of the dibenzofuran unit, combined with the functional handle of the amino group, makes derivatives of this compound attractive components for the construction of macrocycles and supramolecular assemblies. The amino group can be readily modified to introduce recognition motifs or connecting units, enabling the formation of larger, organized structures through covalent bonds or non-covalent interactions.
The synthesis of such systems often involves multi-step reaction sequences where the dibenzofuran-3-ylamine derivative is reacted with complementary building blocks. For example, acylation of the amino group with dicarboxylic acids or their derivatives can lead to the formation of amide-linked macrocycles. These macrocyclic structures can exhibit unique host-guest properties, acting as receptors for specific ions or small molecules. The dibenzofuran unit within the macrocycle can also impart specific photophysical properties, allowing for the development of fluorescent sensors.
Role in Materials Science Research
The unique electronic and photophysical properties of the dibenzofuran core are harnessed in materials science, where derivatives of this compound are investigated as key components in a range of advanced materials and devices.
Precursors for Organic Electronic Materials and Optoelectronic Devices
Derivatives of this compound are promising candidates for use in organic electronic materials, particularly in the development of organic light-emitting diodes (OLEDs). The dibenzofuran moiety possesses a high triplet energy, which is a crucial property for host materials in phosphorescent OLEDs (PhOLEDs). skku.edugoogle.com High triplet energy hosts are necessary to efficiently confine the triplet excitons of the phosphorescent dopant, leading to high device efficiency. skku.edu
The amino group at the 3-position of the dibenzofuran core can be functionalized with various aromatic or heteroaromatic groups to fine-tune the material's properties, such as its charge transport characteristics and thermal stability. For instance, attaching carbazole or other hole-transporting moieties to the dibenzofuran core can lead to the development of bipolar host materials with balanced electron and hole transport, further enhancing OLED performance. nih.govresearchgate.net Research has shown that the substitution position on the dibenzofuran ring significantly impacts the material's properties and the resulting device efficiency. nih.gov
Below is a table summarizing the impact of substitution patterns on the performance of dibenzofuran-based host materials in OLEDs:
| Substitution Position on Dibenzofuran | Impact on Material Properties | Resulting OLED Performance |
| 1, 2, and 4-positions | Higher triplet energy | High external quantum efficiency |
| 3-position | Lower triplet energy | Lower external quantum efficiency |
Components in Fluorescent Probes and Sensors
The inherent fluorescence of the dibenzofuran scaffold makes its derivatives, including those obtainable from this compound, valuable components in the design of fluorescent probes and sensors. nih.govnih.gov The amino group can be functionalized to introduce specific recognition units for detecting various analytes such as metal ions, pH changes, or biologically relevant molecules. rsc.org
One notable application is the synthesis of fluorescent dibenzofuran α-amino acids, which are conformationally rigid analogues of tyrosine. nih.govnih.gov These unnatural amino acids exhibit enhanced fluorescent properties compared to their natural counterparts and can be incorporated into peptides. nih.gov The fluorescence of these dibenzofuran-containing peptides can be used to monitor biological processes, such as enzyme activity, through mechanisms like Förster resonance energy transfer (FRET). nih.govacs.org In a FRET-based sensor, the dibenzofuran acts as a donor fluorophore, and its fluorescence is quenched when in proximity to an acceptor molecule. Cleavage of the peptide by a specific enzyme separates the donor and acceptor, leading to a restoration of fluorescence and providing a measurable signal for enzyme activity. nih.gov
The photophysical properties of these fluorescent probes can be tuned by modifying the substituents on the dibenzofuran ring.
| Dibenzofuran Derivative | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Application |
| Dibenzofuran α-amino acid (unsubstituted) | 295 | 350 | 0.55 | Fluorescent probe |
| Dibenzofuran α-amino acid (methoxy substituted) | 310 | 365 | 0.62 | FRET donor in enzyme assays |
| Naphthobenzofuran α-amino acid | 340 | 410 | 0.49 | Red-shifted fluorescent probe |
Building Blocks for Polymers and Advanced Composite Materials
The bifunctional nature of certain dibenzofuran-diamine derivatives makes them suitable monomers for the synthesis of high-performance polymers. For example, diamino-dibenzofuran compounds can be polymerized with dianhydrides to produce polyimides, a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. researchgate.net
While direct polymerization of this compound is not typical, its derivatives, particularly those with two amino groups, are valuable in polymer chemistry. The rigid dibenzofuran unit in the polymer backbone contributes to a high glass transition temperature (Tg) and excellent thermal stability. researchgate.net These properties make dibenzofuran-based polyimides attractive for applications in the aerospace and electronics industries, where materials are required to withstand harsh operating conditions. The properties of these polymers can be tailored by varying the structure of the dianhydride comonomer.
Applications in Catalysis Research
Derivatives of this compound are gaining attention in catalysis research due to the rigid, planar structure and the presence of a versatile amine functional group. This unique combination allows for the development of specialized ligands and organocatalytic systems.
Ligand Design for Metal-Catalyzed Organic Reactions
The design of ancillary ligands is a cornerstone of modern organometallic chemistry, directly influencing the reactivity, selectivity, and efficiency of metal catalysts. researchgate.net Dibenzofuran-3-ylamine derivatives serve as a valuable scaffold for creating novel ligands. The amine group provides a primary coordination site for transition metals, while the rigid dibenzofuran backbone allows for precise control over the steric and electronic environment of the metal center.
Researchers can systematically modify the dibenzofuran framework to fine-tune the ligand's properties. For instance, introducing bulky substituents onto the aromatic rings can create a sterically demanding pocket around the metal, which can enhance selectivity in cross-coupling reactions. Conversely, adding electron-withdrawing or electron-donating groups can modulate the electronic properties of the metal center, impacting its catalytic activity.
Palladium-catalyzed reactions are a key area where such ligands show potential. The synthesis of the dibenzofuran core itself often relies on palladium-catalyzed methods, such as C-O cyclization and Negishi coupling. acs.orgnih.gov Ligands derived from the dibenzofuran-3-amine scaffold have been investigated for their utility in C-H bond activation and halogenation reactions, demonstrating the platform's versatility. acs.org The bidentate nature that can be engineered into these ligands by modifying the amine group is essential for enabling challenging C-H activation steps. acs.org
Table 1: Potential Modifications of Dibenzofuran-3-ylamine for Ligand Development
| Modification Site | Type of Modification | Potential Impact on Catalysis |
| Amine Group (-NH2) | Conversion to phosphine-amine (P,N ligand) | Creates a hemilabile ligand, enhancing catalyst stability and activity. |
| Conversion to diamine or imine | Forms strong bidentate or tridentate chelate complexes with metals. | |
| Aromatic Rings | Introduction of bulky groups (e.g., tert-butyl) | Increases steric hindrance, improving enantioselectivity in asymmetric catalysis. |
| Introduction of functional groups (e.g., -CF3, -OMe) | Alters the electronic properties of the metal center, tuning reactivity. |
Development of Organocatalytic Systems
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in synthetic chemistry. The amine functionality is central to many organocatalytic activation modes, including enamine and iminium ion catalysis. Derivatives of this compound are promising candidates for developing new organocatalysts.
The rigid dibenzofuran scaffold can be used to construct a well-defined chiral environment, making these derivatives suitable for asymmetric synthesis. For example, chiral organocatalysts based on the dibenzofuran structure have been successfully employed in the asymmetric synthesis of dihydrodibenzofurans through a dienamine-based process, achieving high yields and enantioselectivity. acs.orgpolyu.edu.hk This demonstrates the potential of the dibenzofuran backbone to effectively control the stereochemical outcome of a reaction.
Furthermore, N-heterocyclic carbene (NHC) precursors can be designed from the dibenzofuran scaffold, leading to organocatalysts capable of facilitating reactions like the intramolecular Stetter reaction for the synthesis of complex benzofuranones. mdpi.com The development of such systems highlights the adaptability of the dibenzofuran core in creating catalysts for diverse organic transformations. rsc.org
Exploration in Medicinal Chemistry Lead Optimization
The dibenzofuran moiety is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. rsc.orgresearchgate.net this compound is a versatile starting material for generating libraries of compounds for lead optimization in drug discovery programs.
Synthesis of Analogs for Cholesteryl Ester Transfer Protein (CETP) Inhibition Studies
Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from anti-atherogenic high-density lipoprotein (HDL) to pro-atherogenic low-density lipoprotein (LDL), making it a key target for the treatment of dyslipidemia. nih.govnih.gov The inhibition of CETP is a promising strategy for raising HDL cholesterol and reducing cardiovascular disease risk. nih.govscielo.br
The dibenzofuran-3-ylamine scaffold can be used to design novel CETP inhibitors. The amine group serves as a chemical handle for synthesizing a variety of analogs, typically through the formation of amide bonds with different carboxylic acids. semanticscholar.org The rigid and hydrophobic dibenzofuran core is well-suited to bind within the long, hydrophobic tunnel of the CETP molecule, which is a crucial interaction for potent inhibitors. nih.gov Lead optimization studies can explore how modifications to the dibenzofuran structure and the groups attached to the amine affect binding affinity and inhibitory activity. nih.gov
Table 2: Representative Synthetic Analogs for CETP Inhibition Studies
| Base Scaffold | Attached Moiety (via Amide Bond) | Rationale for Modification |
| Dibenzofuran-3-yl | 4-(Trifluoromethyl)benzoic acid | Introduce strong hydrophobic and electron-withdrawing groups to enhance binding. |
| Dibenzofuran-3-yl | 3,5-Bis(trifluoromethyl)benzoic acid | Increase lipophilicity and explore interactions with hydrophobic pockets in CETP. |
| Dibenzofuran-3-yl | 4-Methoxybenzoic acid | Introduce a hydrogen bond acceptor to interact with polar residues in the binding site. |
| Dibenzofuran-3-yl | Naphthalene-2-carboxylic acid | Extend the aromatic system to maximize π-stacking interactions within the active site. |
Chemical Modifications for Anti-bacterial Agent Scaffolds
The rise of antibiotic-resistant bacteria presents a major global health threat, necessitating the development of structurally novel antibacterial agents. researchgate.net Benzofuran (B130515) and dibenzofuran derivatives have long been investigated for their antimicrobial properties. ekb.egnih.govnih.gov this compound is an excellent starting point for creating new antibacterial drug candidates.
The core dibenzofuran structure can be chemically modified to optimize its antibacterial profile. Structure-activity relationship (SAR) studies have shown that the introduction of specific substituents on the aromatic rings can significantly enhance potency. For example, the presence of hydroxyl groups and strong electron-withdrawing groups (like trifluoromethyl) on the biphenyl (B1667301) scaffold has been shown to be beneficial for antibacterial activity. researchgate.net The amine group can be functionalized to introduce other pharmacophores or to modulate the compound's physicochemical properties, such as solubility and cell permeability. These modifications aim to create compounds effective against a range of pathogens, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net
Design of Tyrosine Mimics and Fluorescent Alpha-Amino Acids
Unnatural amino acids are invaluable tools in chemical biology for probing protein structure and function. acs.org Dibenzofuran-based structures have been developed as conformationally rigid mimics of the amino acid tyrosine. nih.gov The dibenzofuran moiety acts as a bioisostere of the phenol (B47542) side chain of tyrosine, but with enhanced fluorescent properties. acs.orgnih.gov
Two primary synthetic strategies are used to create these dibenzofuran α-amino acids:
Palladium-catalyzed C-O Cyclization: This approach involves the ortho-arylation of a protected tyrosine derivative, followed by an intramolecular cyclization to form the dibenzofuran core. acs.orgthieme-connect.com
Negishi Coupling: A more streamlined approach involves the coupling of a halogenated dibenzofuran with an organozinc derivative of alanine. acs.orgthieme-connect.com
These novel amino acids possess significantly improved photophysical properties compared to natural proteinogenic amino acids. researchgate.net Their intrinsic fluorescence makes them powerful probes for studying biological processes. For example, they can be incorporated into peptides and used as donors in Förster resonance energy transfer (FRET) experiments to monitor enzyme activity, such as the cleavage of a peptide by a protease. acs.orgnih.gov Furthermore, the benzofuran scaffold has been identified as a potent mimic of phosphotyrosine (pTyr), leading to the design of inhibitors for enzymes like lymphoid-tyrosine phosphatase (LYP), a target for cancer immunotherapy. nih.gov
Table 3: Comparison of L-Tyrosine and its Dibenzofuran-based Mimic
| Property | L-Tyrosine | Dibenzofuran α-Amino Acid |
| Core Structure | Phenyl ring with a hydroxyl group | Dibenzofuran ring system |
| Conformation | Flexible side chain | Conformationally rigid |
| Fluorescence | Weak intrinsic fluorescence | Strong intrinsic fluorescence, high quantum yield |
| Application | Natural protein building block | Fluorescent probe for FRET, enzyme kinetics, and protein interaction studies. acs.orgresearchgate.net |
Advanced Derivatization for Enhanced Analytical Methodologies
The functionalization of this compound offers a versatile platform for the development of advanced analytical methodologies. By chemically modifying the core structure, derivatives can be engineered to possess specific properties that enhance their utility in chromatography, spectroscopy, imaging, and sensing. The inherent fluorescence of the dibenzofuran moiety provides a key advantage in the design of highly sensitive analytical tools.
Development of Novel Derivatizing Reagents for Chromatographic and Spectroscopic Detection
The primary amino group of dibenzofuran-3-ylamine serves as a reactive handle for the synthesis of novel derivatizing reagents. These reagents are designed to react with specific functional groups in target analytes, thereby attaching the dibenzofuran scaffold and imparting its favorable detection characteristics. This process, known as derivatization, is a common strategy in analytical chemistry to improve the detectability of compounds that lack a suitable chromophore or fluorophore.
The development of such reagents from a dibenzofuran core would be advantageous for several reasons. The rigid and planar structure of dibenzofuran contributes to its fluorescence properties, which can lead to high quantum yields and enhanced sensitivity in fluorescence-based detection methods like high-performance liquid chromatography (HPLC) with fluorescence detection.
Table 1: Conceptual Design of Dibenzofuran-Based Derivatizing Reagents
| Reagent Structure | Target Analyte Functional Group | Potential Analytical Application |
| Dibenzofuran-3-yl isothiocyanate | Primary and secondary amines | HPLC-UV/Fluorescence |
| Dibenzofuran-3-sulfonyl chloride | Phenols, alcohols, and amines | HPLC-UV/Fluorescence |
| Dibenzofuran-3-carbonyl azide | Carboxylic acids | HPLC-UV/Fluorescence |
Research into the synthesis of fluorescent dibenzofuran α-amino acids has demonstrated the potential of the dibenzofuran scaffold in creating molecules with enhanced fluorescent properties. nih.govnih.govresearchgate.net These studies, while not directly employing this compound, establish the principle that dibenzofuran derivatives can serve as effective fluorophores. nih.govnih.govresearchgate.net The strategies used in these syntheses, such as palladium-catalyzed cross-coupling reactions, could potentially be adapted to produce a variety of derivatizing agents from a dibenzofuran-3-ylamine precursor.
Introduction of Spectroscopic Tags for Imaging and Sensing Applications
Beyond chromatography, derivatives of this compound hold promise for the creation of spectroscopic tags for bioimaging and chemosensing. A spectroscopic tag is a molecule that can be attached to a target of interest, enabling its detection and quantification through spectroscopic techniques. The intrinsic fluorescence of the dibenzofuran core makes it an attractive candidate for the development of such tags.
For bioimaging applications, a dibenzofuran-based fluorescent tag could be conjugated to a biomolecule, such as a protein or a nucleic acid. This would allow for the visualization of the biomolecule's localization and dynamics within a cellular environment. The development of fluorescent materials is crucial for advancing bioimaging techniques. rsc.org
In the realm of chemosensors, the dibenzofuran scaffold could be modified to include a recognition moiety that selectively binds to a specific analyte. Upon binding, a change in the spectroscopic properties of the dibenzofuran tag, such as an increase or decrease in fluorescence intensity or a shift in the emission wavelength, would signal the presence of the analyte.
Table 2: Potential Applications of Dibenzofuran-Based Spectroscopic Tags
| Application | Principle | Target Analytes |
| Bioimaging | Covalent labeling of biomolecules with a fluorescent dibenzofuran derivative for visualization by fluorescence microscopy. | Proteins, Peptides, DNA |
| Chemosensing | A dibenzofuran derivative with a specific receptor that exhibits a change in fluorescence upon binding to the target analyte. | Metal ions, Anions, Small organic molecules |
| Surface-Enhanced Raman Scattering (SERS) | Adsorption of a dibenzofuran-based reporter molecule onto a plasmonic nanoparticle to generate a highly sensitive SERS signal for detection and imaging. | Biomarkers, Environmental pollutants |
While direct research on this compound for these specific applications is not extensively documented in the provided search results, the broader field of fluorescent probes and SERS tags provides a strong conceptual framework. nih.govnih.gov The synthesis of molecules with a dibenzofuran core for fluorescence applications has been reported, underscoring the feasibility of this approach. nih.govnih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing dibenzofuran-3-ylamine hydrochloride, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or catalytic coupling of dibenzofuran precursors with amine sources under acidic conditions. For example, analogous compounds like 2,3-dihydrobenzofuran-3-amine hydrochloride are synthesized via reductive amination or substitution reactions using HCl as a catalyst . Optimization can include adjusting reaction temperature (e.g., 60–80°C for reflux), solvent polarity (e.g., ethanol or dichloromethane), and stoichiometric ratios of reagents. Yield improvements may require inert atmosphere conditions (e.g., N₂) to prevent oxidation of intermediates.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/GC-MS : To quantify purity (>95% is typical for research-grade material).
- NMR (¹H/¹³C) : Confirm amine proton resonance (δ 2.5–3.5 ppm) and aromatic protons in the dibenzofuran core (δ 6.8–7.5 ppm).
- FT-IR : Identify N–H stretching (3200–3400 cm⁻¹) and C–Cl vibrations (600–800 cm⁻¹) from the hydrochloride salt .
- Elemental Analysis : Validate empirical formula (e.g., C₁₂H₁₀ClNO) with <0.5% deviation.
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer : The compound should be stored in airtight, light-resistant containers under inert gas (argon) at –20°C to prevent hydrolysis or degradation. Stability studies on similar aryl amines indicate susceptibility to moisture and thermal decomposition above 40°C . Periodic reanalysis (e.g., every 6 months) via TLC or HPLC is advised to monitor degradation.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological activity of this compound?
- Methodological Answer : Density Functional Theory (DFT) can calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, quantum chemical studies on polychlorinated dibenzofurans show that electron-withdrawing groups (e.g., Cl⁻) reduce HOMO energy, enhancing electrophilicity . Molecular docking (using AutoDock Vina) may simulate interactions with biological targets like enzymes or receptors, guiding SAR (structure-activity relationship) studies.
Q. What experimental strategies resolve contradictions in toxicity data for dibenzofuran derivatives?
- Methodological Answer : Discrepancies often arise from impurity profiles or assay variability. Mitigation steps include:
- Standardized Assays : Use OECD guidelines for cytotoxicity (e.g., MTT assay on HEK-293 cells).
- Impurity Profiling : Compare batch-to-batch HPLC traces to identify co-eluting contaminants.
- Mechanistic Studies : Evaluate reactive oxygen species (ROS) generation or mitochondrial membrane potential disruption to distinguish intrinsic toxicity from assay artifacts .
Q. How can chiral resolution be achieved for this compound enantiomers, and what analytical techniques validate enantiopurity?
- Methodological Answer : Chiral separation methods include:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase.
- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) to selectively modify one enantiomer .
- Validation via Circular Dichroism (CD) or Polarimetry to confirm enantiomeric excess (>98% for pharmacological studies).
Safety and Handling
Q. What safety protocols are essential for handling this compound in synthetic workflows?
- Methodological Answer : Follow OSHA/NIOSH guidelines:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (H333 hazard) .
- Spill Management : Neutralize with 5% sodium bicarbonate and adsorb with vermiculite.
- Waste Disposal : Incinerate in EPA-approved facilities for halogenated organics.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility data for this compound?
- Methodological Answer : Solubility variations may stem from polymorphic forms or solvent purity. Systematic approaches:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
